3-(difluoromethyl)-1-(oxane-4-carbonyl)azetidine
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Overview
Description
3-(Difluoromethyl)-1-(oxane-4-carbonyl)azetidine is a synthetic organic compound characterized by the presence of a difluoromethyl group, an oxane-4-carbonyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-(oxane-4-carbonyl)azetidine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of oxane-4-carbonyl chloride with an azetidine derivative in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-(oxane-4-carbonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction: The oxane-4-carbonyl group can be reduced to form alcohols or ethers.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Difluoromethyl ketones or carboxylic acids.
Reduction: Alcohols or ethers.
Substitution: Various azetidine derivatives with different functional groups.
Scientific Research Applications
3-(Difluoromethyl)-1-(oxane-4-carbonyl)azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-(oxane-4-carbonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the azetidine ring can modulate its biological activity. The oxane-4-carbonyl group may also play a role in the compound’s stability and solubility, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1-(oxane-4-carbonyl)azetidine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(Difluoromethyl)-1-(pyran-4-carbonyl)azetidine: Similar structure but with a pyran ring instead of an oxane ring.
Uniqueness
3-(Difluoromethyl)-1-(oxane-4-carbonyl)azetidine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the oxane-4-carbonyl group and the azetidine ring also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(difluoromethyl)azetidin-1-yl]-(oxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO2/c11-9(12)8-5-13(6-8)10(14)7-1-3-15-4-2-7/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMDUKIZBDYPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CC(C2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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